

2-Chloro-5-cyanobenzenesulfonamide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzenesulfonamide

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Introduction

2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, carbonic anhydrase inhibitory, diuretic, and anticancer properties. The presence of a chloro and a cyano group on the benzene ring of **2-Chloro-5-cyanobenzenesulfonamide** offers unique electronic properties and multiple reaction sites, making it an attractive starting material for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive review of the available literature on **2-Chloro-5-cyanobenzenesulfonamide**, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties

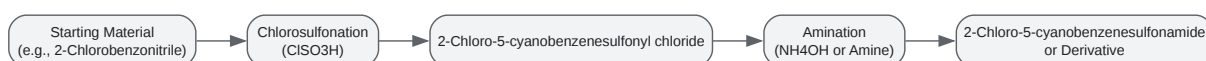
2-Chloro-5-cyanobenzenesulfonamide, with the molecular formula $C_7H_5ClN_2O_2S$, is a white to off-white solid.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-chloro-5-cyanobenzenesulfonamide	[1]
CAS Number	1939-76-0	[1][2]
Molecular Weight	216.65 g/mol	[1][2]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₂ S	[1][2]
Canonical SMILES	<chem>C1=CC(=C(C(=C1C#N)S(=O)(=O)N)Cl</chem>	[2]
InChI	InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and DMF	

Synthesis of 2-Chloro-5-cyanobenzenesulfonamide and Its Precursors

While specific literature detailing the direct synthesis of **2-Chloro-5-cyanobenzenesulfonamide** is not readily available, its synthesis can be inferred from established methods for preparing substituted benzenesulfonamides. A plausible synthetic route would involve the chlorosulfonation of 2-chlorobenzonitrile or the diazotization of a corresponding amino-sulfonamide precursor.

A general workflow for the synthesis of a substituted benzenesulfonamide is depicted below.



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Caption: Generalized synthetic workflow for benzenesulfonamides.

Experimental Protocol: Hypothetical Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

This protocol is a generalized procedure based on the synthesis of similar sulfonamide compounds.

Step 1: Chlorosulfonation of 2-Chlorobenzonitrile

- To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 2-chlorobenzonitrile.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- The resulting precipitate, 2-chloro-5-cyanobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 2-Chloro-5-cyanobenzenesulfonyl chloride

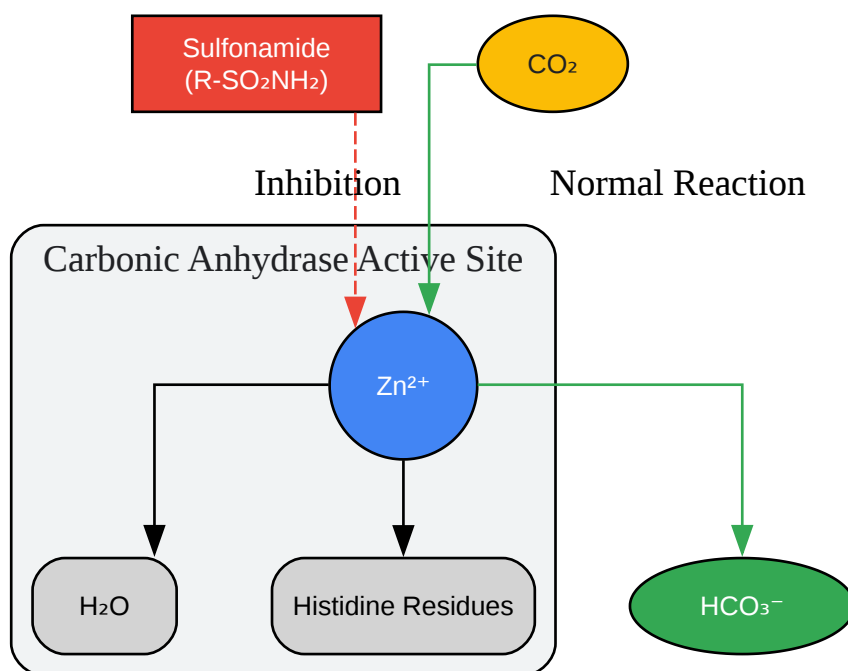
- Dissolve the crude 2-chloro-5-cyanobenzenesulfonyl chloride in a suitable organic solvent like acetone or tetrahydrofuran (THF).
- Cool the solution to 0 °C and add an excess of aqueous ammonia or a primary/secondary amine dropwise with vigorous stirring.
- Allow the reaction to proceed at room temperature for a few hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Chloro-5-cyanobenzenesulfonamide**.

Biological Activities of Structurally Related Sulfonamide Derivatives

While specific biological data for **2-Chloro-5-cyanobenzenesulfonamide** is limited in the public domain, the broader class of chlorobenzonitrile and benzenesulfonamide derivatives has been extensively studied, revealing a wide range of biological activities. The data presented in the following tables are for structurally related compounds and are intended to provide an indication of the potential therapeutic applications of derivatives that could be synthesized from **2-Chloro-5-cyanobenzenesulfonamide**.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.



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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Compound	Target Isoform	Inhibition Constant (K _i) (nM)	Reference
Acetazolamide	hCA I	250	[3]
Acetazolamide	hCA II	12	[3]
N-(4-sulfamoylphenyl)acetamide derivative	hCA I	39.20 - 131.54	[4]
N-(4-sulfamoylphenyl)acetamide derivative	hCA II	50.96 - 147.94	[4]
5-chloro-2-hydroxyphenyl substituted pyrazole carboxamide	hCA IX	Moderate to potent inhibition	[5]

Antimicrobial Activity

Sulfonamide-containing compounds have a long history as antimicrobial agents. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Compound Scaffold	Target Organism	MIC ($\mu\text{g/mL}$ or $\mu\text{mol/L}$)	Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide	Staphylococcus aureus (MRSA)	15.62 - 31.25 $\mu\text{mol/L}$	[6]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide	Mycobacterium kansasii	1 - 4 $\mu\text{mol/L}$	[6]
Quinoxaline sulfonamide derivatives	Staphylococcus aureus	Zone of Inhibition: 20-22 mm	

Kinase Inhibition

More recently, sulfonamide derivatives have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Compound Scaffold	Target Kinase	IC ₅₀ (μM)	Reference
3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide	CDK2	0.21	[7]
2-(aminopyrimidinyl)thiazole-5-carboxamide derivative	Src/Abl	Potent Inhibition	[8]
2-thiouracil-5-sulfonamide derivatives	CDK2A	Significant Inhibition	[9]

Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below are representative protocols for assessing carbonic anhydrase inhibition and antimicrobial activity, based on methods described in the literature for related sulfonamide compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CO₂ hydration activity of a CA isoform.[3]

- Enzyme and Inhibitor Preparation:
 - Recombinant human CA isoforms are purified.
 - Inhibitor stock solutions (10-100 mM) are prepared in a suitable solvent (e.g., DMSO) and serially diluted.[3]
- Assay Procedure:

- The assay is performed in a stopped-flow instrument.
- One syringe contains the enzyme solution in buffer (e.g., Tris-HCl with NaClO_4).
- The other syringe contains a CO_2 solution in buffer.
- The two solutions are rapidly mixed, and the change in pH is monitored over time using a pH indicator (e.g., phenol red).
- The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.
- Data Analysis:
 - IC_{50} values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
 - K_i values are calculated from the IC_{50} values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

- Preparation of Inoculum and Compound:
 - Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).
 - The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium.
- Incubation:
 - The prepared inoculum is added to each well of the microtiter plate.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
 - Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

2-Chloro-5-cyanobenzenesulfonamide is a promising scaffold for the development of novel therapeutic agents. While direct studies on this compound are limited, the extensive research on structurally related sulfonamides highlights its potential in various therapeutic areas, particularly as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors. The chloro and cyano functionalities provide avenues for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the **2-Chloro-5-cyanobenzenesulfonamide** core. Such studies would provide valuable structure-activity relationship (SAR) data and could lead to the identification of potent and selective drug candidates for a range of diseases. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers embarking on such investigations.

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